molecular formula C14H12N4O2 B12614530 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-33-7

7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12614530
CAS No.: 921933-33-7
M. Wt: 268.27 g/mol
InChI Key: GZXGPBUMAOIKCN-UHFFFAOYSA-N
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Description

7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazinone family.

Preparation Methods

The synthesis of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 2-aminobenzamides with diazonium salts. The process begins with the diazotisation of 2-aminobenzamides, followed by cyclisation to form the benzotriazinone core . The reaction conditions are generally mild, often performed at room temperature, and utilize reagents such as p-tosic acid and polymer-supported nitrite . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients. The compound’s molecular structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine can be compared with other benzotriazinone derivatives, such as:

Properties

CAS No.

921933-33-7

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

7-methoxy-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C14H12N4O2/c1-20-11-7-8-12-13(9-11)18(19)17-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16,17)

InChI Key

GZXGPBUMAOIKCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3

Origin of Product

United States

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